Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride
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Overview
Description
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of an ethanone group, a dihydroimidazole ring, a thioether linkage, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride typically involves multiple steps:
Formation of the dihydroimidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Thioether linkage formation: The thiol group of the dihydroimidazole can be reacted with a halogenated ethanone derivative to form the thioether bond.
Introduction of the propoxyphenyl group: This step involves the reaction of the intermediate with a propoxyphenyl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the ethanone group, converting it to an alcohol.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydroimidazole ring and thioether linkage could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-phenyl-: Lacks the propoxy group, which may affect its solubility and biological activity.
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-: Contains a methoxy group instead of a propoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the propoxyphenyl group in Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride may confer unique properties such as increased lipophilicity, which could enhance its ability to cross biological membranes and improve its efficacy in certain applications.
Properties
CAS No. |
130623-16-4 |
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Molecular Formula |
C14H19ClN2O2S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-propoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-2-9-18-12-5-3-11(4-6-12)13(17)10-19-14-15-7-8-16-14;/h3-6H,2,7-10H2,1H3,(H,15,16);1H |
InChI Key |
VUKCVARRWLFVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CSC2=NCCN2.Cl |
Origin of Product |
United States |
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